molecular formula C12H24N2O2 B1291068 Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate CAS No. 1017356-25-0

Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

Cat. No.: B1291068
CAS No.: 1017356-25-0
M. Wt: 228.33 g/mol
InChI Key: FWYMKDGOQBTQNE-UHFFFAOYSA-N
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Description

Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H24N2O2. It is a piperidine derivative that is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general synthetic route can be summarized as follows:

    Starting Material: Piperidine derivative.

    Reagents: Tert-butyl chloroformate, methylamine.

    Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the methylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Oxidized piperidine derivatives.

    Reduction: Amino piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for understanding the interactions of piperidine-based molecules with biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including neurological disorders and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate
  • Tert-butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride
  • Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate oxalate

Uniqueness: this compound is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various chemical and pharmaceutical applications.

Biological Activity

Overview

Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate is a piperidine derivative with the molecular formula C12_{12}H24_{24}N2_2O2_2 and a molecular weight of approximately 228.33 g/mol. This compound is recognized for its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its unique structure allows for various biological interactions, which are essential for therapeutic applications.

Structure and Properties

The compound features a tert-butyl group and a methylamino substituent at the 3-position of the piperidine ring, along with a carboxylate functional group at the 1-position. The structural characteristics contribute to its biological activity and potential therapeutic applications.

PropertyValue
Molecular FormulaC12_{12}H24_{24}N2_2O2_2
Molecular Weight228.33 g/mol
IUPAC NameThis compound
CAS Number1017356-25-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of various biochemical pathways, including neurotransmitter systems, which may lead to therapeutic effects in conditions like neurological disorders.

Potential Targets

  • Neurotransmitter Receptors : The presence of the methylamino group suggests potential interactions with neurotransmitter systems, which are critical in neurological functions.
  • Enzymatic Pathways : The compound may act as an enzyme inhibitor or modulator, influencing metabolic processes.

Case Studies and Research Findings

  • Pharmacological Research : Piperidine derivatives are often studied for their roles as potential therapeutic agents. For instance, compounds with similar structures have shown efficacy in treating conditions such as depression and anxiety by modulating neurotransmitter levels.
  • Structure-Activity Relationship (SAR) : In biological research, this compound serves as a model compound to study SAR among piperidine derivatives. Understanding how variations in substituents affect biological activity is critical for drug development.
  • Synthesis of Drug Candidates : This compound is utilized in the synthesis of various drug candidates targeting diseases such as cancer and neurological disorders. Its stability and reactivity make it an ideal intermediate for developing new pharmaceuticals.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylateC12_{12}H24_{24}N2_2O2_2Different substitution pattern
Tert-butyl 3-(methylamino)piperidine-1-carboxylate hydrochlorideC11_{11}H22_{22}N2_2O2_2ClContains hydrochloride salt
Tert-butyl 3-(azidomethyl)piperidine-1-carboxylateC13_{13}H22_{22}N4_4O2_2Incorporates an azido group, useful in click chemistry

Properties

IUPAC Name

tert-butyl 3-(methylaminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-6-10(9-14)8-13-4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYMKDGOQBTQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640527
Record name tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017356-25-0
Record name tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-[(methylamino)methyl]piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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